molecular formula C21H19Cl2N3S2 B2778647 N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine CAS No. 341965-54-6

N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine

Cat. No. B2778647
CAS RN: 341965-54-6
M. Wt: 448.42
InChI Key: WDJXOUYGFJQWLY-UHFFFAOYSA-N
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Description

“N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine” is a complex organic compound. It contains several functional groups, including an allyl group (an alkene), a pyrimidine ring (a type of aromatic heterocycle), and multiple sulfanyl (thiol) groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The electron-rich pyrimidine ring might engage in pi stacking interactions with other aromatic systems, and the sulfanyl groups could participate in hydrogen bonding .

Scientific Research Applications

Spectroscopic Investigation and Molecular Docking Study

A study by Alzoman et al. (2015) on a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, used spectroscopic techniques for vibrational spectral analysis and molecular docking to suggest its potential as a chemotherapeutic agent, specifically indicating inhibitory activity against GPb, which may highlight anti-diabetic properties (Alzoman et al., 2015).

Synthesis of Substituted Pyrimidin-4(3H)-ones

Another research by dos Santos et al. (2015) discussed the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing a method for creating compounds with potential for further chemical modification and study in medicinal chemistry (dos Santos et al., 2015).

Halocyclization Studies

Petrova et al. (2020) explored the synthesis and halocyclization of 5-allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones, leading to the formation of substituted furo[2,3-d]pyrimidines, indicating the potential for creating novel organic compounds with unique structural features (Petrova et al., 2020).

Iodocyclization and Antitumor Activity

Research by Hafez and El-Gazzar (2017) on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlighted the synthesis of novel compounds with potent anticancer activity against various human cancer cell lines, demonstrating the therapeutic potential of such chemical frameworks (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-6-(phenylsulfanylmethyl)-N-prop-2-enylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3S2/c1-2-10-24-20-12-16(14-27-17-6-4-3-5-7-17)25-21(26-20)28-13-15-8-9-18(22)19(23)11-15/h2-9,11-12H,1,10,13-14H2,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJXOUYGFJQWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1)CSC2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine

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